molecular formula C6H6INO B6356116 4-Iodo-5-methylpyridin-2(1H)-one;  95% CAS No. 1227570-92-4

4-Iodo-5-methylpyridin-2(1H)-one; 95%

Cat. No. B6356116
CAS RN: 1227570-92-4
M. Wt: 235.02 g/mol
InChI Key: MXYSWTSLQSLFNW-UHFFFAOYSA-N
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Description

4-Iodo-5-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7IN2. It has a molecular weight of 234.04 . It’s used in research and as a building block in chemistry .


Molecular Structure Analysis

The molecular structure of 4-Iodo-5-methylpyridin-2-amine consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Iodo-5-methylpyridin-2(1H)-one is significant in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The compound serves as a precursor or intermediate in the formation of complex molecules with potential biological activity. For instance, it has been involved in the development of pyranopyrimidine scaffolds, which are explored for their pharmacological properties, including their roles in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Such scaffolds are intensively investigated for various therapeutic applications, highlighting the compound's importance in synthesizing biologically active molecules (Parmar, Vala, & Patel, 2023).

Catalysis and Green Chemistry

The use of 4-Iodo-5-methylpyridin-2(1H)-one in catalysis, particularly involving hybrid catalysts, underscores its role in promoting sustainable and efficient synthetic strategies. Research on hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, for the synthesis of pyranopyrimidine derivatives exemplifies the compound's utility in facilitating reactions under environmentally benign conditions. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis while enhancing the efficiency of catalytic processes (Parmar, Vala, & Patel, 2023).

Vibrational Spectroscopy and Structural Analysis

The compound's significance extends to analytical chemistry, where it is used in studying vibrational spectroscopy. Research on the vibrational assignments of similar compounds, such as 2-iodopyridine, provides insights into the structural and electronic properties of 4-Iodo-5-methylpyridin-2(1H)-one. Understanding its vibrational modes through techniques like FT-Raman and IR spectroscopy aids in elucidating the compound's electronic structure and reactivity. This knowledge is crucial for designing molecules with desired properties and for the structural characterization of novel synthetic compounds (Sortur, Yenagi, & Tonannavar, 2008).

Safety and Hazards

The safety information for 4-Iodo-5-methylpyridin-2-amine indicates that it may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-iodo-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYSWTSLQSLFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-methylpyridin-2(1H)-one

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